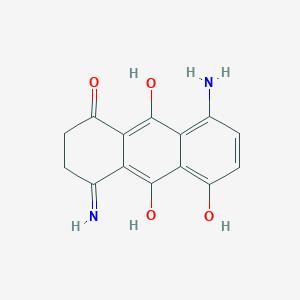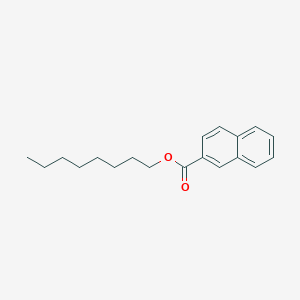
Octyl naphthalene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl naphthalene-2-carboxylate: is an organic compound belonging to the ester family Esters are known for their pleasant aromas and are widely used in various industries this compound is synthesized by the esterification of naphthalene-2-carboxylic acid with octanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of octyl naphthalene-2-carboxylate typically involves the esterification reaction between naphthalene-2-carboxylic acid and octanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Naphthalene-2-carboxylic acid+OctanolAcid catalystOctyl naphthalene-2-carboxylate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards the formation of the ester.
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: Octyl naphthalene-2-carboxylate can undergo hydrolysis in the presence of an acid or base to yield naphthalene-2-carboxylic acid and octanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol in the presence of a catalyst.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products:
Hydrolysis: Naphthalene-2-carboxylic acid and octanol.
Reduction: Naphthalene-2-carboxylic acid and octanol.
Transesterification: New ester and alcohol.
Aplicaciones Científicas De Investigación
Chemistry: Octyl naphthalene-2-carboxylate is used as a model compound in studies of esterification and hydrolysis reactions. It also serves as a precursor for the synthesis of other organic compounds.
Biology: In biological research, esters like this compound are studied for their potential as bioactive molecules. They may exhibit antimicrobial, antioxidant, and anti-inflammatory properties .
Industry: this compound finds applications in the fragrance and flavor industry due to its pleasant aroma. It is also used as a plasticizer and in the formulation of lubricants .
Mecanismo De Acción
The mechanism of action of octyl naphthalene-2-carboxylate involves its interaction with biological membranes and enzymes. As an ester, it can undergo hydrolysis to release naphthalene-2-carboxylic acid and octanol, which may interact with cellular components. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
Octyl ethanoate: Known for its fruity aroma, used in flavorings and fragrances.
Propyl ethanoate: Has a pear-like aroma, used in the food industry.
Methyl butanoate: Exhibits an apple-like aroma, used in perfumes and flavorings.
Uniqueness: Octyl naphthalene-2-carboxylate is unique due to its naphthalene ring structure, which imparts distinct chemical properties compared to other esters. This structure may contribute to its potential bioactivity and industrial applications .
Propiedades
Número CAS |
113963-02-3 |
|---|---|
Fórmula molecular |
C19H24O2 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
octyl naphthalene-2-carboxylate |
InChI |
InChI=1S/C19H24O2/c1-2-3-4-5-6-9-14-21-19(20)18-13-12-16-10-7-8-11-17(16)15-18/h7-8,10-13,15H,2-6,9,14H2,1H3 |
Clave InChI |
JSKDBQXKMRCNEG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)C1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


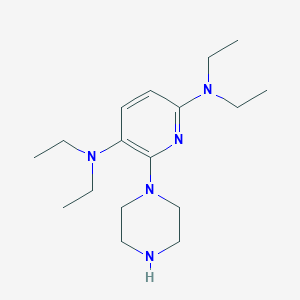
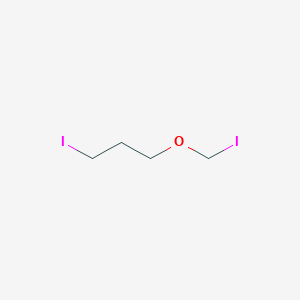

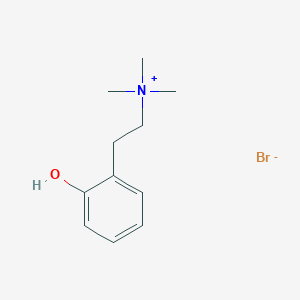

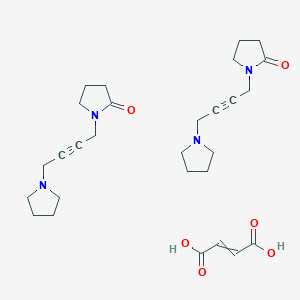
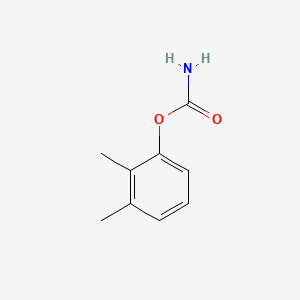
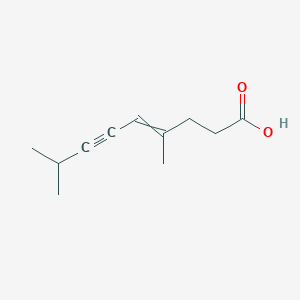

![2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-EN-1-one](/img/structure/B14313870.png)
![1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14313871.png)
![Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis[2,3,4,5,6-pentafluoro-](/img/structure/B14313872.png)

